Metabolic Stability Differentiation: Seratrodast is Not Metabolized In Vivo
Seratrodast exhibits a distinct metabolic stability profile compared to its predecessor compound AA-861 and other benzoquinone derivatives. Specifically, while the earlier 5-lipoxygenase inhibitor AA-861 was found to be readily metabolized in vivo, seratrodast was specifically identified as a compound that is 'not metabolized in the body' [1].
| Evidence Dimension | In vivo metabolic stability |
|---|---|
| Target Compound Data | Not metabolized in the body |
| Comparator Or Baseline | AA-861: Easily metabolized in the body |
| Quantified Difference | Qualitative binary difference (metabolized vs. not metabolized) |
| Conditions | In vivo metabolic assessment during drug discovery program |
Why This Matters
Metabolic stability directly impacts dosing regimen consistency, reduced inter-patient variability, and avoidance of active/toxic metabolites, which are critical considerations for both clinical use and preclinical research reproducibility.
- [1] S. Terao et al. Thromboxane A2 antagonist-discovery of seratrodast. Yakugaku Zasshi. 1999;119(5):377-390. View Source
